(2-methoxyphenyl) N-phenylcarbamate
Description
Properties
IUPAC Name |
(2-methoxyphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-9-5-6-10-13(12)18-14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEVOHQZBADKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl) N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with aniline. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .
Another method involves the use of carbamoylimidazolium salts as efficient carbamoylating reagents. These salts react with phenols or alcohols to produce carbamates in high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through flash column chromatography and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
(2-methoxyphenyl) N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, forming stable urea linkages. These linkages are stable under acidic, alkaline, and aqueous conditions, making the compound useful in various synthetic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key N-Phenylcarbamate Derivatives and Their Properties
Q & A
Q. What synthetic routes are effective for preparing (2-methoxyphenyl) N-phenylcarbamate, and how can reaction conditions be optimized for yield and purity?
A common method involves reacting 2-methoxyphenol with phenyl isocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like triethylamine or DMAP can enhance carbamate bond formation. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 phenol:isocyanate). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?
Q. What in vitro assays are recommended for preliminary assessment of the antimicrobial activity of this compound?
- Broth microdilution : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar diffusion : Zones of inhibition correlate with potency.
- Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects. Include positive controls (e.g., ampicillin) and solvent controls .
Advanced Research Questions
Q. How does the electronic nature of substituents on the phenyl ring influence the stability and reactivity of this compound during nucleophilic reactions?
Electron-donating groups (e.g., methoxy) increase carbamate stability by resonance, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the carbonyl carbon. Substituent effects are quantified via Hammett σ values and correlated with hydrolysis rates in polar aprotic solvents. Computational studies (DFT) model charge distribution and transition states .
Q. What molecular docking approaches are used to predict the interaction of this compound with biological targets, and how do these predictions compare with experimental bioassay data?
- AutoDock/Vina : Docks the compound into enzyme active sites (e.g., acetylcholinesterase or cytochrome P450).
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns).
- Free energy calculations (MM-PBSA) : Predict binding affinities (ΔG). Experimental validation includes enzyme inhibition assays (IC₅₀) and SPR for binding kinetics .
Q. How do metabolites like N-(2-methoxyphenyl)hydroxylamine contribute to the compound's genotoxicity, and what enzymatic pathways are involved?
N-Hydroxylation by hepatic CYP450 isoforms (e.g., CYP2E1) generates N-(2-methoxyphenyl)hydroxylamine, which forms DNA adducts (e.g., 8-oxoguanine) via redox cycling. Comet assays and γ-H2AX foci quantify DNA damage. NADPH-dependent reductase inhibitors (e.g., dicoumarol) mitigate adduct formation, implicating quinone oxidoreductases in detoxification .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Carbamate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF, DCM | Polar aprotic solvents enhance solubility |
| Temperature | 0–25°C | Prevents side reactions (e.g., isocyanate dimerization) |
| Catalyst | Triethylamine (1 mol%) | Accelerates nucleophilic attack |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Compound | MIC (µg/mL) S. aureus | IC₅₀ (µM) Acetylcholinesterase |
|---|---|---|
| This compound | 12.5 | 45.2 |
| N-(4-Chlorophenyl) analogue | 25.0 | 62.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
